4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde
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Overview
Description
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is a complex organic compound that features a unique combination of a chloroisochroman moiety and a methylthiophene carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 7-Chloroisochroman: This can be achieved through the chlorination of isochroman using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylthiophene Group: The 7-chloroisochroman is then reacted with a methylthiophene derivative under conditions that facilitate the formation of a carbon-carbon bond, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the Carbaldehyde Group: Finally, the aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the isochroman moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid.
Reduction: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H13ClO2S |
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Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-(7-chloro-3,4-dihydro-1H-isochromen-1-yl)-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H13ClO2S/c1-9-13(7-12(8-17)19-9)15-14-6-11(16)3-2-10(14)4-5-18-15/h2-3,6-8,15H,4-5H2,1H3 |
InChI Key |
VWCSRUIIEMQTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C=O)C2C3=C(CCO2)C=CC(=C3)Cl |
Origin of Product |
United States |
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